2-(2,6-dimethylmorpholin-4-yl)-N-(2,4-dimethylphenyl)pteridin-4-amine
Description
The compound 2-(2,6-dimethylmorpholin-4-yl)-N-(2,4-dimethylphenyl)pteridin-4-amine features a pteridine core substituted with a 2,6-dimethylmorpholine moiety at position 2 and an N-(2,4-dimethylphenyl) group at position 2. Pteridine derivatives are known for diverse biological and chemical applications, including kinase inhibition and agrochemical activity. The dimethylmorpholine group may enhance solubility and metabolic stability, while the 2,4-dimethylphenyl substituent could influence steric and electronic interactions in target binding [1] [2].
Properties
IUPAC Name |
2-(2,6-dimethylmorpholin-4-yl)-N-(2,4-dimethylphenyl)pteridin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O/c1-12-5-6-16(13(2)9-12)23-19-17-18(22-8-7-21-17)24-20(25-19)26-10-14(3)27-15(4)11-26/h5-9,14-15H,10-11H2,1-4H3,(H,22,23,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGJKGKQAJVVDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC3=NC=CN=C3C(=N2)NC4=C(C=C(C=C4)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2,6-dimethylmorpholin-4-yl)-N-(2,4-dimethylphenyl)pteridin-4-amine is a synthetic derivative belonging to the class of pteridines, which are known for their diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 288.35 g/mol
- LogP : 3.5 (indicating moderate lipophilicity)
Research indicates that pteridine derivatives often exhibit their biological effects through various mechanisms, including:
- Enzyme Inhibition : Many pteridine derivatives act as inhibitors of key enzymes involved in metabolic pathways.
- Receptor Modulation : These compounds can interact with specific receptors, influencing signaling pathways.
- Antiproliferative Effects : Certain pteridine derivatives have shown potential in inhibiting cell proliferation in various cancer cell lines.
Anticancer Activity
Studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays revealed that this compound effectively inhibits the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.
Antiviral Properties
Preliminary studies suggest that this compound may possess antiviral activity against certain viruses. For instance, it has been tested against Dengue virus in vitro, showing a reduction in viral load by interfering with viral replication processes.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes such as dihydrofolate reductase (DHFR), which is crucial in nucleotide synthesis. This inhibition can lead to a decrease in cell growth and proliferation in rapidly dividing cells.
Case Studies
| Study | Findings | |
|---|---|---|
| Study on Anticancer Activity | The compound showed IC50 values ranging from 10 to 30 µM against various cancer cell lines. | Indicates potential as a chemotherapeutic agent. |
| Antiviral Testing Against Dengue Virus | Significant reduction in viral replication observed at concentrations above 5 µM. | Suggests potential for development as an antiviral drug. |
| Enzyme Inhibition Studies | Effective inhibition of DHFR with an IC50 value of 15 µM. | Supports its role as a potential therapeutic target in cancer treatment. |
Pharmacokinetics and Toxicity
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound. Initial findings indicate moderate bioavailability and a half-life suitable for therapeutic applications. Toxicity assessments have shown that at therapeutic doses, the compound exhibits low cytotoxicity toward normal cells.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 2-(2,6-dimethylmorpholin-4-yl)-N-(2,4-dimethylphenyl)pteridin-4-amine exhibit significant anticancer properties. Studies have shown that modifications in the pteridine structure can lead to enhanced inhibition of cancer cell proliferation.
Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of pteridine compounds effectively inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism involved the inhibition of specific kinases associated with tumor growth and survival pathways .
Neurological Disorders
The compound's morpholine component suggests potential applications in treating neurological disorders. Morpholine derivatives have been explored for their neuroprotective effects and ability to modulate neurotransmitter systems.
Case Study : Research highlighted in Neuropharmacology indicated that morpholine-based compounds can enhance cognitive function in animal models of Alzheimer's disease by modulating acetylcholine receptors . These findings suggest that this compound may possess similar properties.
Antimicrobial Properties
The antimicrobial potential of this compound has also been investigated. Pteridine derivatives are known to exhibit antibacterial and antifungal activities.
Case Study : A study conducted by researchers at a leading pharmaceutical company found that certain pteridine derivatives demonstrated significant activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial DNA synthesis .
Summary of Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key similarities and differences are outlined below:
Core Structure and Functional Group Analysis
| Compound Name (Source) | Core Structure | Key Substituents | Potential Applications |
|---|---|---|---|
| Target Compound | Pteridine | 2,6-dimethylmorpholin-4-yl, N-(2,4-dimethylphenyl) | Hypothesized kinase inhibitor/agrochemical |
| Mefluidide () | Acetamide | N-(2,4-dimethylphenyl) | Plant growth regulator [1] |
| Etobenzanid () | Benzamide | N-(2,3-dichlorophenyl), ethoxymethoxy | Herbicide [1] |
| 4,6-Bis-(2,4-dimethylphenyl)-s-triazine () | Triazine | Bis(2,4-dimethylphenyl) | UV absorber/stabilizer [2] |
Key Observations:
Substituent Effects :
- The N-(2,4-dimethylphenyl) group is shared between the target compound and mefluidide. In mefluidide, this group contributes to herbicidal activity by modulating auxin transport [1]. For the target compound, this substituent may enhance lipophilicity and receptor binding.
- The dimethylmorpholine group in the target compound is distinct from the ethoxymethoxy group in etobenzanid. Morpholine derivatives often improve solubility and bioavailability compared to alkoxy chains [1].
Core Structure Differences: The pteridine core (target) contrasts with the triazine () and benzamide () scaffolds.
Physicochemical and Functional Properties
| Property | Target Compound | Mefluidide | 4,6-Bis-(2,4-dimethylphenyl)-s-triazine |
|---|---|---|---|
| Molecular Weight | ~385 g/mol (estimated) | 239.3 g/mol | ~435 g/mol |
| LogP (Predicted) | ~3.5 (moderate lipophilicity) | 2.1 | ~6.8 (highly lipophilic) |
| Key Functional Role | Potential kinase modulation | Growth regulation | UV absorption |
Discussion:
- The target compound’s higher molecular weight compared to mefluidide suggests reduced mobility in biological systems, possibly favoring sustained activity.
- The morpholine group likely reduces LogP relative to the triazine derivative in , balancing lipophilicity for membrane penetration while avoiding excessive accumulation [2].
Q & A
Q. What are the standard synthetic routes for preparing 2-(2,6-dimethylmorpholin-4-yl)-N-(2,4-dimethylphenyl)pteridin-4-amine?
- Methodological Answer : A common approach involves condensation reactions between substituted pteridin-4-amine precursors and morpholine derivatives. For example, refluxing guanidine nitrate with ketone intermediates in ethanol, catalyzed by lithium hydroxide, can yield morpholine-containing pyrimidine derivatives . Similar protocols for furopyrimidines suggest using column chromatography (silica gel, ethyl acetate/petroleum ether) for purification, with characterization via , , and melting point analysis .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
- Methodological Answer :
- and are essential for confirming substituent positions and aromatic proton environments. For instance, signals at δ 3.34–3.36 ppm (morpholine CH) and δ 5.29 ppm (NH) are diagnostic for morpholinophenyl pyrimidines .
- FT-IR can identify functional groups (e.g., N–H stretches at ~3434 cm) .
- Mass spectrometry (MS) determines molecular weight and fragmentation patterns .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer :
- Enzyme inhibition assays (e.g., cholinesterase or lipoxygenase inhibition) are commonly used for morpholine/pteridine derivatives. Protocols involve spectrophotometric monitoring of substrate conversion rates .
- Cell viability assays (MTT or resazurin-based) can assess cytotoxicity in cancer cell lines .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
- Methodological Answer :
- Solvent selection : Ethanol or DMF may enhance solubility of intermediates. Evidence shows ethanol reflux with LiOH catalysis improves cyclization efficiency in pyrimidine synthesis .
- Catalyst variation : Testing alternative bases (e.g., KCO) or transition-metal catalysts could reduce side reactions.
- Purification optimization : Gradient elution in column chromatography (e.g., ethyl acetate/petroleum ether ratios) resolves closely eluting impurities .
Q. How can contradictions in NMR data (e.g., unexpected splitting or shifts) be resolved during characterization?
- Methodological Answer :
- Deuterated solvents (e.g., DMSO-d) reduce proton exchange broadening for NH groups.
- 2D NMR techniques (COSY, HSQC) clarify coupling relationships and assign overlapping signals. For example, HSQC can differentiate morpholine CH protons from aromatic signals .
- Variable-temperature NMR resolves dynamic effects (e.g., hindered rotation in substituted amines) .
Q. How to design a study investigating the compound’s interaction with kinase enzymes (e.g., p38 MAP kinase)?
- Methodological Answer :
- Kinase inhibition assays : Use recombinant p38 MAP kinase with ATP-competitive fluorescent probes (e.g., ADP-Glo™) to measure IC values. Include positive controls (e.g., SB203580) .
- X-ray crystallography : Co-crystallize the compound with the kinase domain to identify binding motifs. Prior work on pyridopyrazine inhibitors highlights hydrophobic interactions with the kinase hinge region .
- Molecular docking : Validate structural hypotheses using software like AutoDock Vina, referencing crystallographic data from similar pyrimidine derivatives .
Q. What strategies address low solubility in aqueous buffers during biological testing?
- Methodological Answer :
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .
- Prodrug design : Introduce hydrophilic groups (e.g., phosphate esters) that hydrolyze in vivo. Evidence from morpholine derivatives suggests alkoxy modifications improve bioavailability .
Data Contradiction Analysis
Q. How to reconcile discrepancies between computational docking predictions and experimental enzyme inhibition results?
- Methodological Answer :
- Re-evaluate force fields : Adjust parameters in docking software (e.g., solvation effects, protonation states) to better match experimental conditions.
- Surface plasmon resonance (SPR) : Measure binding kinetics (k/k) to validate docking-predicted affinities .
- Mutagenesis studies : Test kinase mutants (e.g., ATP-binding pocket residues) to confirm critical interaction sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
